3-[3-(4-benzylpiperazino)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one
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Overview
Description
3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridotriazine core, and a benzyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperazin-1-yl)-benzonitrile: Shares the piperazine and benzyl groups but differs in the core structure.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in having a piperazine moiety but with a different core and additional substituents.
Uniqueness
3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is unique due to its combination of a pyridotriazine core with a piperazine ring and a benzyl group. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23N5O2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H23N5O2/c27-20(10-9-18-21(28)26-11-5-4-8-19(26)23-22-18)25-14-12-24(13-15-25)16-17-6-2-1-3-7-17/h1-8,11H,9-10,12-16H2 |
InChI Key |
JTQILLBXVKPAIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
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